molecular formula C17H16ClN3O2S B12042583 3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 477734-92-2

3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12042583
CAS No.: 477734-92-2
M. Wt: 361.8 g/mol
InChI Key: CKCQAQOKXZNBGA-RGVLZGJSSA-N
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Preparation Methods

The synthesis of 3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted benzoyl chlorides with ammonium thiocyanate and isatin in anhydrous acetone to form intermediate compounds. These intermediates are then condensed with hydrazine hydrate in anhydrous ethanol under reflux conditions to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring or benzoate moiety. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

477734-92-2

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

[3-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C17H16ClN3O2S/c1-2-19-17(24)21-20-11-12-4-3-5-15(10-12)23-16(22)13-6-8-14(18)9-7-13/h3-11H,2H2,1H3,(H2,19,21,24)/b20-11+

InChI Key

CKCQAQOKXZNBGA-RGVLZGJSSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCNC(=S)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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